molecular formula C15H18N2O4 B6713548 methyl 5-[[2-(cyclohexen-1-yl)acetyl]amino]-6-oxo-1H-pyridine-3-carboxylate

methyl 5-[[2-(cyclohexen-1-yl)acetyl]amino]-6-oxo-1H-pyridine-3-carboxylate

Cat. No.: B6713548
M. Wt: 290.31 g/mol
InChI Key: MEKWYLJURBVQPN-UHFFFAOYSA-N
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Description

Methyl 5-[[2-(cyclohexen-1-yl)acetyl]amino]-6-oxo-1H-pyridine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with a carboxylate ester, an amide linkage, and a cyclohexenyl group, making it a versatile molecule for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[[2-(cyclohexen-1-yl)acetyl]amino]-6-oxo-1H-pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the carboxylate ester group. The cyclohexenyl group is then attached via an acetylation reaction, and the final step involves the formation of the amide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[[2-(cyclohexen-1-yl)acetyl]amino]-6-oxo-1H-pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting ketones to alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed.

Scientific Research Applications

Methyl 5-[[2-(cyclohexen-1-yl)acetyl]amino]-6-oxo-1H-pyridine-3-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological studies, the compound can be used to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.

    Industry: In industrial settings, the compound can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-[[2-(cyclohexen-1-yl)acetyl]amino]-6-oxo-1H-pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that the compound can bind to or modify. The pathways involved in these interactions can vary, but they often include binding to active sites, altering protein conformation, or inhibiting enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 5-[[2-(cyclohexen-1-yl)acetyl]amino]-6-oxo-1H-pyridine-3-carboxylate include other pyridine derivatives with carboxylate ester groups and amide linkages. Examples include:

  • Methyl 5-[[2-(cyclohexyl)acetyl]amino]-6-oxo-1H-pyridine-3-carboxylate
  • Ethyl 5-[[2-(cyclohexen-1-yl)acetyl]amino]-6-oxo-1H-pyridine-3-carboxylate

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features The presence of the cyclohexenyl group, in particular, provides distinct chemical properties and reactivity compared to similar compounds

Properties

IUPAC Name

methyl 5-[[2-(cyclohexen-1-yl)acetyl]amino]-6-oxo-1H-pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4/c1-21-15(20)11-8-12(14(19)16-9-11)17-13(18)7-10-5-3-2-4-6-10/h5,8-9H,2-4,6-7H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKWYLJURBVQPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C(=C1)NC(=O)CC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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